molecular formula C20H19FN4O B2696272 1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034536-74-6

1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide

Cat. No. B2696272
M. Wt: 350.397
InChI Key: PLEIIYIMTVCBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19FN4O and its molecular weight is 350.397. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Characterization

  • Synthesis Techniques : A study by Zhou et al. (2021) details a high yield synthetic method for a similar compound, showcasing the multi-step nucleophilic substitution reaction and ester hydrolysis. The structural confirmation was done using NMR and MS spectrum techniques (Zhou et al., 2021).

  • Development of Fluorinated Derivatives : Research by Lang et al. (1999) involved synthesizing fluorinated derivatives for biological evaluation. This study highlights the importance of structural modifications in medicinal chemistry (Lang et al., 1999).

Chemical Properties and Structural Analysis

  • Chemical Reactivity and Structure : Quiroga et al. (1999) conducted a study focusing on the chemical properties of pyrazolo[3,4-b]pyridines. NMR and X-ray diffraction were used to analyze the structure and reactivity of these compounds (Quiroga et al., 1999).

  • Crystal Structure Determination : The research by Liu et al. (2016) on a related compound involved synthesizing and determining its crystal structure, providing insights into its molecular geometry and intermolecular interactions (Liu et al., 2016).

Medicinal Chemistry and Drug Discovery

  • Anticancer and Anti-inflammatory Applications : A study by El-Borai et al. (2013) explored the synthesis of pyrazolopyridine derivatives and their antioxidant, antitumor, and antimicrobial activities. This research demonstrates the potential of such compounds in medicinal chemistry (El‐Borai et al., 2013).

  • Tyrosine Kinase Inhibition for Cancer Treatment : El-Hashash et al. (2019) synthesized a series of nicotinonitrile derivatives, showing potent antiproliferative activity by inducing apoptosis and inhibiting tyrosine kinase, important for cancer therapy (El-Hashash et al., 2019).

Biochemical Research and Analysis

  • Investigating Metabolism and Thermal Stability : Franz et al. (2017) studied the metabolism and thermal stability of a synthetic cannabinoid, which is crucial for understanding the pharmacokinetics and safety profile of related compounds (Franz et al., 2017).

  • Cytotoxic Activity and Structure-Activity Relationship : Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their cytotoxic activity against various cancer cell lines, contributing to the understanding of structure-activity relationships in drug development (Hassan et al., 2015).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c1-25-13-15(12-24-25)18-10-14(6-9-22-18)11-23-19(26)20(7-8-20)16-2-4-17(21)5-3-16/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEIIYIMTVCBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide

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